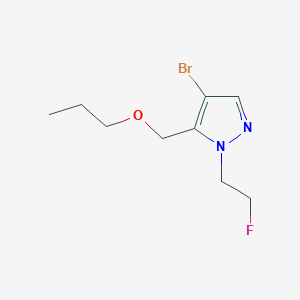
4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole
描述
4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 4-position, a fluoroethyl group at the 1-position, and a propoxymethyl group at the 5-position. These substituents impart unique chemical and physical properties to the molecule, making it of interest in various fields of scientific research and industrial applications.
属性
IUPAC Name |
4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrFN2O/c1-2-5-14-7-9-8(10)6-12-13(9)4-3-11/h6H,2-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOQLSWEQDZKAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=C(C=NN1CCF)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Bromine Atom: The bromine atom can be introduced at the 4-position of the pyrazole ring through electrophilic bromination using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Attachment of the Fluoroethyl Group: The fluoroethyl group can be introduced at the 1-position through nucleophilic substitution reactions using 2-fluoroethyl halides.
Attachment of the Propoxymethyl Group: The propoxymethyl group can be introduced at the 5-position through alkylation reactions using propoxymethyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Addition Reactions: The presence of multiple functional groups allows for addition reactions with various reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, and thiols can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate and hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield azido, cyano, or thiol derivatives, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.
科学研究应用
4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of 4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the bromine, fluoroethyl, and propoxymethyl groups can influence its binding affinity and selectivity for these targets. The compound may exert its effects through the modulation of specific biochemical pathways, leading to changes in cellular processes and functions.
相似化合物的比较
4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole can be compared with other similar compounds, such as:
4-bromo-1-(2-fluoroethyl)-1H-pyrazole: Lacks the propoxymethyl group, which may result in different chemical and biological properties.
4-bromo-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one: Contains a different heterocyclic ring structure, leading to distinct reactivity and applications.
4-bromo-1-(2-fluoroethyl)-1H-indole: Features an indole ring instead of a pyrazole ring, which can affect its interactions with biological targets.
The uniqueness of this compound lies in the combination of its substituents and the pyrazole ring, which confer specific chemical and biological properties that may not be present in other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


